5,11-Bis(2-ethylhexyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole
Description
5,11-Bis(2-ethylhexyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole is a polycyclic aromatic hydrocarbon (PAH) with a fused indolo[3,2-b]carbazole core. Key structural features include:
- 5,11-positions: Substituted with 2-ethylhexyl groups, enhancing solubility in organic solvents .
- 3,9-positions: Functionalized with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups, enabling participation in Suzuki-Miyaura cross-coupling reactions .
This compound is primarily investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, due to its electron-deficient boron-containing moieties and extended π-conjugation .
Properties
Molecular Formula |
C46H66B2N2O4 |
|---|---|
Molecular Weight |
732.7 g/mol |
IUPAC Name |
5,11-bis(2-ethylhexyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole |
InChI |
InChI=1S/C46H66B2N2O4/c1-13-17-19-31(15-3)29-49-39-25-33(47-51-43(5,6)44(7,8)52-47)21-23-35(39)37-28-42-38(27-41(37)49)36-24-22-34(48-53-45(9,10)46(11,12)54-48)26-40(36)50(42)30-32(16-4)20-18-14-2/h21-28,31-32H,13-20,29-30H2,1-12H3 |
InChI Key |
HCKKXQHBFCLBSY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=C(C=C4N3CC(CC)CCCC)C6=C(N5CC(CC)CCCC)C=C(C=C6)B7OC(C(O7)(C)C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Substituent Effects on the Indolo[3,2-b]carbazole Core
Key Observations :
- Alkyl Chain Length : Longer/bulkier alkyl chains (e.g., 2-ethylhexyl vs. hexyl or methyl) improve solubility but reduce binding affinity to biological targets (e.g., IC50 increases from 1.2 nM for dimethyl to >150 nM for dibutyl derivatives) .
- Boron vs. Halogen Substituents : Dioxaborolane groups enable polymerization via cross-coupling, whereas brominated derivatives serve as intermediates for stepwise synthesis .
Electronic and Optoelectronic Properties
*Estimated based on structural analogy to methoxyphenyl derivatives .
Thermal and Solubility Behavior
- Thermal Stability : Methoxyphenyl-substituted derivatives exhibit decomposition temperatures >300°C, suggesting the target compound’s stability is suitable for device fabrication .
- Solubility : 2-ethylhexyl groups confer superior solubility in chlorinated solvents (e.g., chloroform) compared to shorter alkyl chains .
Organic Electronics
- OLEDs : Boron-containing indolo[3,2-b]carbazoles (e.g., 1BOICz) demonstrate high external quantum efficiency (EQE >20%) due to hybridized excitons . The target compound’s dioxaborolane groups may similarly enhance charge transport.
- Photovoltaics: Derivatives with extended π-systems (e.g., ITIC) are used as non-fullerene acceptors; the target compound’s boronate groups could enable tailored energy-level alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
